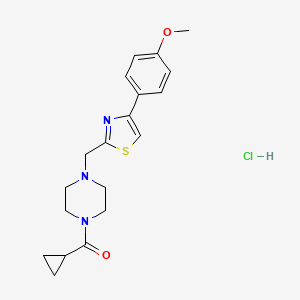

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClN3O2S and its molecular weight is 393.93. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives, which share a similar structure, have been found to interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . Indole derivatives are known to affect pathways related to inflammation, cancer, viral infections, and more .

Result of Action

Similar compounds, such as thiazole and indole derivatives, have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Actividad Biológica

Cyclopropyl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiazole moiety, and a piperazine ring, which are characteristic of many bioactive molecules. The presence of the methoxyphenyl group enhances its lipophilicity and biological interactions.

Structural Formula

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H22ClN3OS |

| Molecular Weight | 347.89 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) suggests that modifications in the thiazole and phenyl groups significantly influence potency.

Case Study: Antitumor Efficacy

A study evaluated several thiazole derivatives, revealing that those with methoxy substitutions exhibited enhanced cytotoxicity. For example:

- Compound A : IC50 = 1.61 µg/mL against A431 cells.

- Compound B : IC50 = 1.98 µg/mL against Jurkat cells.

These findings suggest that the methoxy group contributes positively to the antitumor activity of these compounds .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. The compound's piperazine component is known to interact with neurotransmitter systems, potentially offering therapeutic effects in seizure disorders.

Research Findings

A recent investigation into thiazole derivatives showed significant anticonvulsant activity in animal models:

- Compound C : Demonstrated 100% protection against seizures in tested subjects.

The presence of electron-donating groups like methoxy enhances the anticonvulsant efficacy by stabilizing the molecular structure .

Pain Modulation

The modulation of P2X receptors is another area of interest for this compound. Compounds targeting these receptors have shown promise in pain management.

Research indicates that compounds similar to this one can inhibit P2X3 receptor activity, which is crucial for pain signaling pathways. This inhibition could lead to reduced pain perception in clinical settings .

Análisis De Reacciones Químicas

Acid-Base Reactions

The hydrochloride salt form undergoes reversible protonation/deprotonation. In aqueous basic conditions (e.g., NaOH), the free base is liberated, while acidic conditions regenerate the salt. This property is critical for solubility modulation in pharmaceutical formulations.

Example Reaction: Compound HCl+NaOH→Compound free base +NaCl+H2O

Nucleophilic Substitution at Piperazine

The secondary amines on the piperazine ring are reactive toward alkylation or acylation. For example:

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to yield amides.

Conditions:

- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).

- Catalysts: Triethylamine (TEA) or diisopropylethylamine (DIPEA) .

Oxidation Reactions

The cyclopropane ring exhibits limited oxidative stability. Under strong oxidizing agents (e.g., KMnO₄), it may cleave to form diols or ketones, though this is less common without catalyst mediation.

Example Pathway: CyclopropaneKMnO4,H2O1 2 Diol or Ketone Derivatives

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group undergoes EAS at the para position due to the electron-donating methoxy group. Common reactions include:

| Reaction Type | Reagents | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Methoxy-3-nitrobenzene derivative |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated aryl ring |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Halo-substituted derivatives |

Note: Direct experimental data for this compound is limited, but inferred from analogous methoxyphenyl systems .

Thiazole Ring Modifications

The thiazole moiety participates in:

- Alkylation : Reacts with alkyl halides at the sulfur or nitrogen sites.

- Halogenation : Bromination or chlorination at the 5-position of the thiazole ring .

Example Reaction with Ethyl Bromoacetate: Thiazole+BrCH2COOEtBaseThiazol 2 ylmethyl Acetate

Cyclopropane Ring-Opening

Under strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), the cyclopropane ring may undergo strain-relief reactions to form open-chain alkenes or diols.

Example Acid-Catalyzed Opening: CyclopropaneH2SO41 3 Diene Derivative

Hydrolysis of Methoxy Group

The methoxy group can be demethylated under harsh acidic conditions (e.g., HBr/AcOH) to yield a phenolic -OH group .

Example: Ar OCH3HBr AcOHAr OH+CH3Br

Comparative Reactivity Table

Propiedades

IUPAC Name |

cyclopropyl-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S.ClH/c1-24-16-6-4-14(5-7-16)17-13-25-18(20-17)12-21-8-10-22(11-9-21)19(23)15-2-3-15;/h4-7,13,15H,2-3,8-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTCZNVIQUKBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.